5-(1-Tosylpiperidin-2-yl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-1H-indole |
InChI |
InChI=1S/C20H22N2O2S/c1-15-5-8-18(9-6-15)25(23,24)22-13-3-2-4-20(22)17-7-10-19-16(14-17)11-12-21-19/h5-12,14,20-21H,2-4,13H2,1H3 |
InChI Key |
HCKRGJQYJPKUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 5 1 Tosylpiperidin 2 Yl 1h Indole
Retrosynthetic Analysis of the 5-(1-Tosylpiperidin-2-yl)-1H-indole Scaffold
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesizable starting materials. The primary disconnection for this compound is typically made at the C-C bond connecting the indole (B1671886) C5 position and the piperidine (B6355638) C2 position. This leads to two main precursor fragments: an indole synthon and a piperidine synthon.
This central disconnection suggests that the most straightforward synthetic strategies will involve a cross-coupling reaction. The indole synthon can be conceptualized as either a nucleophile (e.g., an organometallic species like indol-5-ylboronic acid) or an electrophile (e.g., a 5-haloindole). Correspondingly, the piperidine synthon would be an electrophile (e.g., a 2-halopiperidine derivative) or a nucleophile (e.g., a 2-organometallic piperidine derivative).
An alternative retrosynthetic approach involves disconnecting the N-S bond of the tosyl group, suggesting a late-stage tosylation of a 2-(indol-5-yl)piperidine precursor. Further disconnections can be envisioned within the indole or piperidine rings themselves, pointing towards indirect synthesis strategies where one ring is constructed upon a pre-existing, functionalized version of the other.
| Disconnection | Synthons | Potential Starting Materials |
| Indole (C5) - Piperidine (C2) | Indole-5-anion or Indole-5-cation | 5-Bromoindole, Indole-5-boronic acid |
| Piperidine-2-cation or Piperidine-2-anion | N-Tosyl-2-chloropiperidine, 2-Lithiated N-tosylpiperidine | |
| Piperidine (N1) - Tosyl (S) | N-Tosyl-piperidin-2-yl cation | 2-(1H-Indol-5-yl)piperidine, Tosyl chloride |
Direct Synthesis Approaches to this compound
Direct approaches focus on creating the key C5-C2 bond in the final stages of the synthesis, bringing together advanced indole and piperidine intermediates.
Coupling Strategies of Substituted Indoles and Tosylpiperidines
Modern cross-coupling reactions are powerful tools for forging carbon-carbon bonds. Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are particularly prominent in this context. These methods offer a direct and efficient route to the target molecule by coupling a 5-metallo-indole derivative with a functionalized N-tosylpiperidine, or vice versa.
For instance, a Suzuki coupling could involve the reaction of indole-5-boronic acid with a 2-halo-N-tosylpiperidine. Conversely, a Negishi coupling might utilize a 5-haloindole reacting with an organozinc derivative of N-tosylpiperidine. The choice of reaction is often dictated by the availability of starting materials and the desired tolerance of other functional groups. These reactions are typically carried out in the presence of a palladium catalyst and a suitable ligand.
| Reaction | Indole Reactant | Piperidine Reactant | Key Reagents |
| Suzuki Coupling | Indole-5-boronic acid | N-Tosyl-2-bromopiperidine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Negishi Coupling | 5-Bromoindole | N-Tosyl-2-(chlorozinc)piperidine | Pd catalyst (e.g., PdCl₂(dppf)) |
Functionalization Reactions at the Indole C5 Position
Direct functionalization of the indole ring at the C5 position offers an alternative pathway that avoids the pre-functionalization required for cross-coupling reactions. Friedel-Crafts type reactions represent a classic approach in this category. This could theoretically involve the acylation of the indole nucleus with a suitable N-tosylpiperidine-2-carbonyl chloride, followed by reduction of the resulting ketone to a methylene (B1212753) group.
The reaction would typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride electrophile. The indole ring, being electron-rich, would then attack at the C5 position, which is one of the preferred sites for electrophilic substitution, although regioselectivity can be a challenge. Subsequent reduction of the ketone intermediate, for example through a Wolff-Kishner or Clemmensen reduction, would yield the final C-C linked product.
Indirect Synthesis Approaches to this compound through Precursor Modification
Indirect routes involve the construction of one of the heterocyclic rings onto a pre-existing, functionalized version of the other.
Strategies Involving Indole Precursors
This approach begins with a suitably functionalized indole, onto which the piperidine ring is constructed. A common strategy involves starting with 5-acetyl-1H-indole. The acetyl group can serve as a handle for elaboration into the piperidine ring. For example, the ketone can be converted into an oxime, which is then subjected to a series of reduction and cyclization steps to form the piperidine ring.
Another pathway could involve a Knoevenagel condensation of 5-formyl-1H-indole with a suitable dicarbonyl compound, followed by a sequence of reduction and cyclization to build the piperidine heterocycle. Once the 2-(1H-indol-5-yl)piperidine core is assembled, the final step is the tosylation of the piperidine nitrogen using tosyl chloride in the presence of a base like triethylamine (B128534) or pyridine.
| Starting Indole Precursor | Key Transformation | Intermediate | Final Step |
| 5-Acetyl-1H-indole | Reductive amination/cyclization sequence | 2-(1H-Indol-5-yl)piperidine | Tosylation |
| 5-Formyl-1H-indole | Knoevenagel condensation/cyclization cascade | 2-(1H-Indol-5-yl)piperidine | Tosylation |
Strategies Involving Piperidine Precursors
Conversely, the indole ring can be constructed onto a pre-functionalized piperidine scaffold. This strategy often leverages classic indole synthesis reactions. A prominent example is the Fischer indole synthesis. This reaction would involve the condensation of a suitably substituted phenylhydrazine (B124118) with a piperidine-based ketone or aldehyde, specifically N-tosyl-2-piperidone or a related derivative.
The Larock indole synthesis provides another powerful method. This palladium-catalyzed reaction could involve the coupling of an N-tosyl-2-vinylaniline derivative with an internal alkyne, or the coupling of an ortho-haloaniline with an N-tosyl-2-alkynylpiperidine. These methods are highly versatile and allow for the construction of complex indole structures from appropriately designed piperidine precursors.
| Indole Synthesis Method | Piperidine Precursor | Co-reactant |
| Fischer Indole Synthesis | N-Tosyl-2-piperidone | (4-aminophenyl)hydrazine |
| Larock Indole Synthesis | N-Tosyl-2-ethynylpiperidine | 2-Bromoaniline |
Catalytic Systems in the Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs is heavily reliant on advanced catalytic systems that enable the efficient coupling of the indole and piperidine moieties. These systems are broadly categorized into transition metal-catalyzed reactions and emerging metal-free alternatives.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)
Transition metal catalysis, particularly using palladium, stands as a cornerstone for the formation of C-C and C-N bonds essential in synthesizing complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination, are highly effective for this purpose.
A plausible and widely applicable strategy involves the Suzuki coupling reaction. This would typically entail the reaction of a 5-halo-1H-indole (e.g., 5-bromo-1H-indole), which is first protected, with a piperidin-2-yl boronic acid or ester derivative. The piperidine nitrogen would be pre-emptively protected with a tosyl group. The palladium catalyst, often in the form of Pd(OAc)₂ or a preformed complex like Pd(dppf)Cl₂, facilitates the coupling in the presence of a base.
Alternatively, palladium-catalyzed C-H activation and amination strategies offer a more direct route. For instance, an intramolecular cyclization of a suitably substituted aniline (B41778) derivative can form the indole ring. nih.gov A subsequent intermolecular coupling could then attach the piperidine ring. The synthesis of related indole-2-carboxylate (B1230498) derivatives has been successfully achieved through palladium-catalyzed aerobic oxidative C-H amination. nih.gov Similarly, the construction of carbazole (B46965) alkaloids, which share structural motifs with indoles, often employs palladium catalysis for cyclization and aromatization steps. nih.gov
The table below summarizes typical conditions for palladium-catalyzed coupling reactions relevant to the synthesis of indole-piperidine structures.
Table 1: Typical Conditions for Palladium-Catalyzed Coupling Reactions
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Application Example |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 80-120 | Suzuki Coupling |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | Buchwald-Hartwig Amination |
| Pd(dppf)Cl₂ | (none) | Na₂CO₃ | Dioxane/Water | 90 | Suzuki Coupling nih.gov |
These reactions tolerate a wide range of functional groups, making them robust methods for late-stage functionalization in the total synthesis of complex natural products and their analogs. nsf.gov
Metal-Free Catalysis and Green Chemistry Approaches
In recent years, a significant shift towards more sustainable synthetic methods has spurred the development of metal-free catalysis and green chemistry approaches. mdpi.com These methods aim to reduce reliance on toxic and expensive heavy metals, minimize waste, and use environmentally benign solvents. rug.nlnih.govfigshare.com
For indole synthesis, metal-free methods often involve intramolecular C-H amination of N-alkenylanilines mediated by reagents like N-iodosuccinimide (NIS) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.net These reactions proceed under mild conditions and avoid metal contamination in the final product, which is a critical consideration in medicinal chemistry. researchgate.net A potential metal-free route to the target molecule could involve preparing an N-tosyl-2-alkenyl-aniline precursor already bearing the tosyl-piperidine moiety, followed by an NIS-mediated cyclization to form the indole core.
Green chemistry principles can be applied by selecting biodegradable solvents, such as ethanol (B145695) or water, and by designing atom-economical reactions like multi-component reactions (MCRs). rug.nl An MCR approach could potentially assemble the core structure of this compound from simpler starting materials in a single, efficient step, thereby reducing waste and energy consumption. rug.nl The use of mechanochemical methods, such as grinding, can also reduce or eliminate the need for solvents. mdpi.com
The following table compares a traditional metal-catalyzed approach with a potential green chemistry alternative for a key synthetic transformation.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional (Palladium-Catalyzed) | Green Chemistry (Metal-Free) |
|---|---|---|
| Catalyst | Palladium complexes (e.g., Pd(OAc)₂) | Organic reagents (e.g., NIS, DDQ) researchgate.netresearchgate.net |
| Solvent | Often DMF, Toluene, Dioxane | Ethanol, Water, or solvent-free mdpi.comrug.nl |
| Waste | Metal-containing waste streams | Primarily organic byproducts |
| Conditions | Often elevated temperatures (80-120 °C) | Often milder conditions, including room temp. researchgate.net |
| Atom Economy | Moderate | Potentially higher, especially in MCRs rug.nl |
Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers
The 2-position of the piperidine ring in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure stereoisomers requires either the use of a chiral starting material or the application of an asymmetric catalytic method.
A common strategy for achieving stereoselectivity is to start from an enantiopure building block derived from the chiral pool. For instance, L-lysine, a naturally occurring amino acid, contains the piperidine skeleton and could serve as a precursor. Chemical modification of the lysine (B10760008) side chain to form the piperidine ring, followed by tosylation and subsequent coupling to the indole moiety, would yield a specific stereoisomer.
Another powerful approach is the use of asymmetric catalysis. This can involve a diastereoselective reaction where a chiral auxiliary directs the formation of the desired stereocenter, or an enantioselective reaction where a chiral catalyst preferentially produces one enantiomer over the other. A relevant example is the diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid, where the key step is a highly diastereoselective epoxidation of a cyclic enamide intermediate. ru.nl A similar strategy, perhaps involving an asymmetric reduction of a cyclic imine or enamine precursor to the piperidine ring, could be employed.
Recent advances have demonstrated the ability to achieve high diastereoselectivity in the synthesis of complex heterocyclic systems, such as ribonucleosides, by optimizing reaction conditions to favor an SN2-type mechanism or through crystallization-induced dynamic resolution. nih.gov Such techniques could be adapted to control the stereochemistry at the C2 position of the piperidine ring during its formation or coupling.
The table below lists potential strategies for the stereoselective synthesis of the target compound.
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Description | Example Precursor/Catalyst |
|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials. | L-Lysine, (S)-Pipecolic acid |
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective transformation. | Evans oxazolidinone auxiliary |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer. | Chiral Rhodium or Ruthenium hydrogenation catalysts (e.g., with BINAP ligand) |
| Diastereoselective Reaction | A reaction on a chiral substrate creates a new stereocenter with a specific configuration relative to the existing one. | Diastereoselective reduction of a cyclic imine derived from a chiral amine. |
By employing these sophisticated synthetic and catalytic methodologies, chemists can achieve the targeted synthesis of this compound and its specific stereoisomers, paving the way for further investigation of its properties and potential applications.
Mechanistic Investigations in the Synthesis and Reactivity of 5 1 Tosylpiperidin 2 Yl 1h Indole
Reaction Mechanism Elucidation for Key Synthetic Steps
The formation of the indole (B1671886) nucleus in derivatives such as 5-(1-Tosylpiperidin-2-yl)-1H-indole can be achieved through various synthetic strategies, each with its own intricate reaction mechanism. One of the most classic and widely used methods is the Fischer indole synthesis. nih.govwikipedia.orgbyjus.com
The mechanism of the Fischer indole synthesis begins with the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone. wikipedia.orgmdpi.com This is followed by tautomerization to an enamine. byjus.commdpi.com A crucial step in the sequence is a worldscientific.comworldscientific.com-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate. wikipedia.orgbyjus.com Subsequent cyclization and elimination of ammonia, driven by the formation of the stable aromatic indole ring, completes the synthesis. wikipedia.orgmdpi.com
Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical for the reaction's success. wikipedia.orgmdpi.com
| Step | Description | Key Intermediates |
| 1 | Formation of Phenylhydrazone | Phenylhydrazine, Aldehyde/Ketone |
| 2 | Tautomerization | Enamine |
| 3 | worldscientific.comworldscientific.com-Sigmatropic Rearrangement | Di-imine |
| 4 | Cyclization and Elimination | Aminoindoline |
| 5 | Aromatization | Indole |
Modern variations of indole synthesis often employ transition-metal catalysis. For instance, palladium-catalyzed methods have been developed for the direct C-H amination of aryl compounds. nih.gov These reactions can proceed through an oxidative addition of an aryl C-H bond to a Pd(II) catalyst, followed by reductive elimination to form the C-N bond of the indole ring. nih.gov
Role of the Tosyl Protecting Group in Reaction Pathways
The tosyl (p-toluenesulfonyl) group is a commonly employed protecting group for the nitrogen atom of both the indole and piperidine (B6355638) rings. mdpi.org Its electron-withdrawing nature significantly influences the reactivity of the heterocyclic systems.
On the indole nitrogen, the tosyl group reduces the nucleophilicity and basicity of the indole ring, which can prevent unwanted side reactions during synthesis. mdpi.orgnih.gov It also facilitates the deprotonation of the N-H proton, allowing for subsequent functionalization. However, the strong electron-withdrawing effect can also deactivate the indole ring towards certain electrophilic substitution reactions. The tosyl group's stability to a range of reaction conditions makes it a robust protecting group, though its removal can sometimes require harsh conditions. nih.govresearchgate.net
In the context of piperidine, the tosyl group serves a similar purpose of protecting the secondary amine. It can influence the stereochemistry of reactions at adjacent positions. The removal of the tosyl group is often achieved using reducing agents or strong bases. researchgate.netorganic-chemistry.org
| Protecting Group | Key Features | Common Deprotection Methods |
| Tosyl (Ts) | Electron-withdrawing, stable | Reducing agents (e.g., LiAlH4), strong bases (e.g., NaOH), dissolving metal reduction researchgate.netorganic-chemistry.org |
| Boc (tert-Butoxycarbonyl) | Easily removed with acid | Trifluoroacetic acid (TFA), HCl mdpi.org |
| Benzyl (Bn) | Removed by hydrogenolysis | H2, Pd/C mdpi.org |
The presence of the tosyl group can also direct the regioselectivity of reactions. For example, in C-H functionalization reactions, the tosyl group can act as a directing group, guiding the catalyst to a specific C-H bond. mdpi.com
C-H Functionalization Strategies on Indole and Piperidine Rings Relevant to this compound
Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.itresearchgate.net
For the indole ring, C-H functionalization can occur at various positions. The C3 position is generally the most nucleophilic and reactive towards electrophilic substitution. chim.it However, with the use of directing groups and specific catalysts, functionalization at other positions, such as C2, C4, C5, C6, and C7, can be achieved. nih.govchim.it Transition metals like palladium, rhodium, and copper are commonly used to catalyze these transformations. researchgate.netresearchgate.net For instance, a directing group on the indole nitrogen can facilitate ortho-C-H activation at the C7 position. nih.gov
On the piperidine ring, C-H functionalization is more challenging due to the presence of less reactive sp3 C-H bonds. However, recent advances have enabled the functionalization of unactivated C-H bonds in piperidines, often employing a directing group strategy. acs.org For example, an amide group attached to the piperidine nitrogen can direct a palladium catalyst to activate a specific C-H bond, allowing for arylation or other coupling reactions. acs.org
| Ring System | Reactive Positions for C-H Functionalization | Common Catalysts |
| Indole | C3 (most reactive), C2, C4, C5, C6, C7 nih.govchim.it | Pd, Rh, Cu, Ir researchgate.netresearchgate.net |
| Piperidine | C2, C3, C4 (requires directing group) acs.org | Pd, Rh |
Rearrangement Reactions and Tautomerism in Indole Derivatives
Indole and its derivatives can undergo various rearrangement reactions, particularly under acidic conditions. The Fischer indole synthesis itself involves a key worldscientific.comworldscientific.com-sigmatropic rearrangement. wikipedia.orgbyjus.com Other rearrangements, such as the Plancher rearrangement, can occur in substituted indoles.
Tautomerism is another important aspect of indole chemistry. While the 1H-indole tautomer is the most stable and common form, other tautomers such as 2H-indole (indolenine) and 3H-indole can exist. worldscientific.comresearchgate.net The interconversion between these tautomers can play a role in the reactivity of indole derivatives. For instance, electrophilic attack at the C3 position can proceed through the more nucleophilic enamine-like character of the pyrrole (B145914) ring in the 1H-indole tautomer. Certain reactions may favor the formation of the less stable indolenine tautomer as an intermediate. quimicaorganica.org Hydroxy-substituted indoles, for example, often exist in equilibrium with their keto tautomers (oxindoles). quimicaorganica.org
| Tautomer | Relative Stability | Role in Reactivity |
| 1H-Indole | Most Stable | Predominant reacting species |
| 2H-Indole (Indolenine) | Less Stable | Can act as a reaction intermediate |
| 3H-Indole | Least Stable | Generally does not play a significant role in reactivity researchgate.net |
The equilibrium between tautomers can be influenced by substituents on the indole ring and the solvent. worldscientific.comnih.gov Understanding the potential for rearrangement and tautomerism is crucial for predicting the outcome of reactions involving indole derivatives.
Structure Activity Relationship Sar Studies of 5 1 Tosylpiperidin 2 Yl 1h Indole Analogs
Positional Isomerism and Substituent Effects on the Indole (B1671886) Moiety
The indole nucleus is a prevalent scaffold in numerous biologically active compounds and its substitution pattern significantly influences molecular interactions. nih.govrsc.org In the context of 5-(1-Tosylpiperidin-2-yl)-1H-indole analogs, the position of the piperidinyl group and the nature of other substituents on the indole ring are crucial determinants of activity.
Furthermore, the electronic properties of substituents on the indole ring play a significant role. Studies on 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives revealed that the 5-position of the indole can accommodate various substituents, with electron-withdrawing groups like chloro, bromo, and nitro being particularly potent for 5-HT6 receptor affinity. bohrium.com Conversely, introducing a benzenesulfonyl group at the N1-position of the indole in a similar series switched the compound's activity from a full agonist to an antagonist at the 5-HT6 receptor. nih.gov This highlights the profound impact of N-substitution on the indole's pharmacological profile.
In a study of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives as COX-2 inhibitors, a methoxy (B1213986) group at the C-5 position of the indole ring, combined with a 4-(methylsulfonyl)phenyl group at the C-2 position, resulted in the highest COX-2 selectivity. researchgate.net Molecular modeling suggested that the methoxy group's oxygen atom could form a hydrogen bond with a tyrosine residue in the enzyme's active site, contributing to the enhanced potency. researchgate.net
These findings underscore the importance of a systematic exploration of positional isomerism and a diverse range of substituents on the indole moiety to optimize the biological activity of this compound analogs.
Table 1: Effect of Indole Ring Linkage on HIV-1 Fusion Inhibitory Activity nih.gov
| Linkage | Relative Activity |
| 6-6' | Most Active |
| 5-6' | Reduced Activity |
| 6-5' | Reduced Activity |
| 5-5' | Least Active |
Modifications of the Piperidine (B6355638) Ring: Substituent Effects and Conformational Analysis
The piperidine ring is a versatile heterocyclic scaffold frequently found in biologically active compounds, and its modification offers a powerful strategy for fine-tuning pharmacological properties. nih.govajchem-a.com In the case of this compound analogs, alterations to the piperidine ring can influence binding affinity, selectivity, and pharmacokinetic profiles.
The synthesis of a series of piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate involved alkylation and/or acylation of the piperidine ring. researchgate.net These modifications, followed by reduction, yielded a variety of alcohol derivatives, which could be further converted to methyl ethers. researchgate.net This demonstrates the chemical tractability of modifying the piperidine scaffold to generate a library of analogs for SAR studies.
In the context of opioid receptor ligands, N-phenyl-N-(piperidin-2-yl)propionamide derivatives with substitutions on the piperidine ring have been explored. nih.gov The presence and nature of substituents on the piperidine can significantly impact receptor binding and functional activity.
Conformational analysis of the piperidine ring is also a critical aspect of SAR. The chair conformation is generally the most stable, but the orientation of substituents (axial vs. equatorial) can have a profound effect on how the molecule interacts with its biological target. For instance, in the development of MAO inhibitors, the introduction of a 4-methyl piperidine substituent was found to produce high MAO-B inhibition. nih.gov
The synthesis of polysubstituted piperidines allows for a detailed investigation of the spatial arrangement of functional groups. ajchem-a.com These studies are essential for understanding the three-dimensional requirements of the binding site and for designing ligands with improved conformational rigidity and, consequently, higher affinity and selectivity.
Table 2: Examples of Piperidine Ring Modifications and Their Potential Impact
| Modification | Potential Impact |
| N-Alkylation/Acylation | Altered basicity, lipophilicity, and steric interactions. researchgate.net |
| C-Substitution | Introduction of new functional groups for interaction with the target; can influence conformation. nih.govajchem-a.com |
| Ring Constriction/Expansion | Alteration of the overall molecular shape and conformational flexibility. |
Impact of the Tosyl Group on Molecular Interactions and Scaffold Stability
The introduction of a tosyl group can significantly enhance the biological activity of indole derivatives. mdpi.com For example, N-tosyl indole derivatives have been reported to possess antioxidant, larvicidal, and anti-viral activities. mdpi.com In one study, the introduction of a tosyl group to an indole derivative increased its affinity for the enzyme tyrosinase, as evidenced by a more favorable docking score compared to its non-tosylated analog. mdpi.com This enhanced affinity was attributed to the tosyl group's ability to engage in multiple interactions with amino acid residues in the enzyme's active site, including π-π, π-alkyl, and hydrogen bonding interactions, leading to a more stable ligand-protein complex. mdpi.com
From a chemical stability perspective, the tosyl group is generally robust and can protect the piperidine nitrogen from certain metabolic reactions. This can lead to improved pharmacokinetic properties. In synthetic chemistry, the tosyl group is often used as a protecting group for amines, highlighting its stability under various reaction conditions. nih.gov
Table 3: Interactions of the Tosyl Group in a Ligand-Protein Complex mdpi.com
| Interaction Type | Interacting Residues |
| π-π Stacking | Phe 48 |
| π-Alkyl | Ala 44 |
| Hydrogen Bonding | Lys 47 |
Linker Region Modifications and their Influence on Molecular Recognition
The length, rigidity, and chemical nature of the linker are all important parameters to consider in SAR studies. A longer, more flexible linker might allow the indole and piperidine moieties to adopt a wider range of conformations, potentially enabling a better fit within a large or flexible binding site. Conversely, a shorter, more rigid linker will restrict the conformational freedom of the molecule, which can be advantageous if the resulting conformation is the bioactive one, as this can lead to an increase in binding affinity due to a lower entropic penalty upon binding.
In the context of allosteric modulators for the cannabinoid CB1 receptor, indole-2-carboxamides have been used as a scaffold. nih.gov The carboxamide group acts as a linker, and modifications to this linker and the attached phenyl ring have been shown to be well-tolerated, allowing for the introduction of photoactivatable functionalities without a significant loss of allosteric modulatory activity. nih.gov This highlights how the linker can serve as a point for introducing additional functionality.
The concept of modifying the linker region is also evident in the design of aptamers for glycan recognition. nih.gov By incorporating an indole moiety via a linker to a nucleotide, the resulting modified aptamers showed an enhanced ability to recognize glycan motifs. nih.gov This suggests that the presentation of the indole group, as controlled by the linker, is crucial for its interaction with the target.
Systematic variation of the linker in this compound analogs, for example by changing its length, introducing different functional groups (e.g., amides, ethers, alkyl chains), or altering its rigidity (e.g., by incorporating double or triple bonds), is a key strategy for optimizing molecular recognition and biological activity.
Stereochemical Considerations in SAR Studies
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with one enantiomer often being significantly more potent than the other. In the case of this compound, the chiral center at the 2-position of the piperidine ring means that the compound exists as a pair of enantiomers.
It is crucial in SAR studies to either separate and test the individual enantiomers or to use stereoselective synthesis to produce a single enantiomer. This is because the observed biological activity of a racemate (a 1:1 mixture of enantiomers) represents the combined effects of both enantiomers, which can be misleading. One enantiomer may be highly active (the eutomer), while the other may be inactive or even have undesirable off-target effects (the distomer).
For example, in the synthesis of substituted piperidines, diastereoselective methods have been developed to produce specific stereoisomers. ajchem-a.com The ability to control the stereochemistry allows for a precise investigation of how the spatial orientation of substituents on the piperidine ring affects biological activity.
The importance of stereochemistry is also highlighted in the development of opioid ligands based on the N-phenyl-N-(piperidin-2-yl)propionamide scaffold. nih.gov The chiral center at the 2-position of the piperidine is a key determinant of the ligand's binding affinity and selectivity for different opioid receptor subtypes.
Therefore, a thorough SAR study of this compound analogs must involve the investigation of the individual stereoisomers. This will provide a more accurate understanding of the molecular interactions driving biological activity and will be essential for the development of optimized, single-enantiomer drug candidates.
Derivatization Strategies for 5 1 Tosylpiperidin 2 Yl 1h Indole
Functional Group Interconversions on the Indole (B1671886) Moiety
The indole nucleus is a versatile template for functionalization, primarily through electrophilic substitution and modification of the N-H group. The existing 5-(1-tosylpiperidin-2-yl) substituent will influence the regioselectivity of these reactions.
Electrophilic substitution on the indole ring is a common strategy for introducing a variety of functional groups. The C3 position is generally the most nucleophilic and prone to attack. However, if the C3 position is sterically hindered or if specific reaction conditions are employed, substitution can also occur at other positions such as C2, C4, C6, or C7. For the 5-(1-Tosylpiperidin-2-yl)-1H-indole scaffold, electrophilic attack is anticipated to favor the C3 position.
Common functional group interconversions on the indole moiety include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) provides a handle for further cross-coupling reactions. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used.
Nitration: The introduction of a nitro group, typically using nitric acid in the presence of a dehydrating agent, can serve as a precursor for an amino group upon reduction.
Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide, introduces a formyl group, which can be a versatile intermediate for further transformations.
Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid can introduce a ketone functionality.
N-Alkylation and N-Arylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with an alkyl or aryl halide to introduce a substituent.
| Transformation | Reagent(s) | Position of Modification | Product |
| Bromination | N-Bromosuccinimide (NBS), DMF | C3 | 3-Bromo-5-(1-tosylpiperidin-2-yl)-1H-indole |
| Formylation | POCl₃, DMF | C3 | This compound-3-carbaldehyde |
| Acetylation | Ac₂O, TFAA | C3 | 1-Acetyl-3-acetyl-5-(1-tosylpiperidin-2-yl)-1H-indole |
| N-Methylation | NaH, CH₃I | N1 | 1-Methyl-5-(1-tosylpiperidin-2-yl)-1H-indole |
Functionalization of the Piperidine (B6355638) Ring
The piperidine ring offers additional opportunities for diversification. While the C2 position is already substituted, the remaining methylene (B1212753) groups and the nitrogen atom (after deprotection) are potential sites for modification.
Recent advances in C-H functionalization have enabled the direct introduction of substituents onto the piperidine ring, although controlling regioselectivity can be challenging. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, have been used to functionalize piperidines at various positions. nih.gov The electronic nature of the nitrogen-protecting group can influence the site of functionalization. nih.gov
Alternatively, derivatization can be achieved following the removal of the tosyl group. The resulting secondary amine is a nucleophilic center that can readily undergo a variety of transformations:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to introduce new alkyl substituents.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
| Transformation | Reagent(s) | Position of Modification | Intermediate/Product |
| C-H Arylation | Pd(OAc)₂, Aryl halide, Ligand | C4 (hypothetical) | 5-(4-Aryl-1-tosylpiperidin-2-yl)-1H-indole |
| N-Acetylation (post-deprotection) | Acetic anhydride, Et₃N | Piperidine N | 5-(1-Acetylpiperidin-2-yl)-1H-indole |
| N-Benzylation (post-deprotection) | Benzyl bromide, K₂CO₃ | Piperidine N | 5-(1-Benzylpiperidin-2-yl)-1H-indole |
Cleavage and Modification of the Tosyl Protecting Group
Common deprotection strategies include:
Reductive Cleavage: Conditions such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide can effectively remove the tosyl group.
Acidic Cleavage: Strong acids like HBr in acetic acid or trifluoroacetic acid at elevated temperatures can cleave the sulfonamide bond. However, these harsh conditions may not be suitable for sensitive substrates. ub.edu
Basic Cleavage: While less common for N-tosyl groups on secondary amines, certain strong bases or specific reagents like cesium carbonate in the presence of a thiol have been reported to facilitate cleavage. researchgate.net More recently, methods using diphenylphosphine (B32561) under basic conditions have shown promise for the desulfonation of secondary amines. researchgate.net
| Deprotection Method | Reagent(s) | Product |
| Reductive Cleavage | Mg, MeOH | 5-(Piperidin-2-yl)-1H-indole |
| Reductive Cleavage | SmI₂, THF/H₂O | 5-(Piperidin-2-yl)-1H-indole |
| Acidic Cleavage | HBr, Phenol | 5-(Piperidin-2-yl)-1H-indole hydrobromide |
| Basic Cleavage | Cesium carbonate, Thiophenol | 5-(Piperidin-2-yl)-1H-indole |
Modification of the tosyl group itself is less common than cleavage but could involve reactions on the aryl ring of the tosyl group, such as electrophilic substitution, if desired for specific applications.
Post-Synthetic Modification Methodologies for Scaffold Diversification
The initial derivatives obtained from the strategies described above can serve as versatile intermediates for further, more complex modifications. This post-synthetic approach allows for rapid scaffold diversification and the generation of a wide array of analogues from a common intermediate.
Key post-synthetic modification methodologies include:
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated indole derivatives are excellent substrates for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.
Functional Group Transformations of Introduced Substituents:
A formyl group (from Vilsmeier-Haack) can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an oxime or imine.
A keto group (from Friedel-Crafts) can be reduced to a secondary alcohol or serve as a point for Grignard or Wittig reactions.
A nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized for further transformations.
This multi-step, combinatorial approach significantly expands the chemical space that can be explored from the initial this compound scaffold.
| Initial Derivative | Reaction Type | Reagent(s) | Final Product Class |
| 3-Bromo-5-(1-tosylpiperidin-2-yl)-1H-indole | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-5-(1-tosylpiperidin-2-yl)-1H-indoles |
| This compound-3-carbaldehyde | Reduction | NaBH₄ | [5-(1-Tosylpiperidin-2-yl)-1H-indol-3-yl]methanol |
| This compound-3-carbaldehyde | Wittig Reaction | Phosphonium ylide | 3-(Vinyl)-5-(1-tosylpiperidin-2-yl)-1H-indoles |
| 3-Nitro-5-(1-tosylpiperidin-2-yl)-1H-indole | Reduction | H₂, Pd/C | 3-Amino-5-(1-tosylpiperidin-2-yl)-1H-indole |
Computational Chemistry and Molecular Modeling Studies of 5 1 Tosylpiperidin 2 Yl 1h Indole
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of 5-(1-Tosylpiperidin-2-yl)-1H-indole. dergipark.org.trimist.maijrar.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of the compound and calculate various electronic properties. ijrar.org
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trimist.ma The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO may be distributed over the tosyl group and the piperidine (B6355638) ring. The calculated HOMO-LUMO gap would provide insights into the charge transfer interactions that can occur within the molecule.
Table 1: Predicted Quantum Chemical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Significance |
| EHOMO | -6.2 eV | Electron-donating capacity |
| ELUMO | -1.8 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.8 eV | Energy released upon gaining an electron |
Note: The values in this table are hypothetical and representative of what might be expected for a molecule of this type based on computational studies of similar indole derivatives.
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. preprints.orgpreprints.orgnih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves generating various conformations of the ligand and fitting them into the active site of a target protein. A scoring function is then used to estimate the binding free energy, with lower scores generally indicating more favorable binding. mdpi.com
Given the structural motifs present in this compound, potential targets could include enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs). For instance, docking studies could be performed against the ATP-binding site of a specific kinase. The indole ring could form hydrogen bonds with the hinge region residues, the piperidine ring could occupy a hydrophobic pocket, and the tosyl group could engage in interactions with solvent-exposed regions.
The predicted interactions from docking studies can be visualized and analyzed to understand the key residues involved in binding. These interactions may include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
Table 2: Predicted Molecular Docking Results of this compound with a Hypothetical Kinase Target
| Parameter | Predicted Value/Interaction |
| Binding Affinity (kcal/mol) | -9.5 |
| Hydrogen Bonds | Indole NH with backbone carbonyl of hinge residue |
| Hydrophobic Interactions | Piperidine ring with hydrophobic pocket residues (e.g., Leu, Val) |
| Pi-Pi Stacking | Indole ring with aromatic residue (e.g., Phe) in the active site |
| Electrostatic Interactions | Sulfonyl oxygens of tosyl group with positively charged residues (e.g., Lys) |
Note: The data presented is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its biological activity. nih.govnih.gov The molecule possesses several rotatable bonds, particularly around the linkage between the indole and piperidine rings and the tosyl group. Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformations. nih.gov The piperidine ring can exist in chair, boat, or twist-boat conformations, and the orientation of the tosyl group can also vary.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.commdpi.com By simulating the movement of atoms and molecules, MD can reveal the flexibility of the ligand, the stability of the ligand-receptor complex, and the role of solvent molecules. mdpi.comscispace.com An MD simulation of this compound docked into its target receptor can assess the stability of the predicted binding pose. unica.it Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone can be monitored to evaluate the stability of the complex throughout the simulation. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. mdpi.com DFT calculations can be employed to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions, when compared with experimental data, can help in the structural elucidation and confirmation of the synthesized compound.
Similarly, the vibrational frequencies corresponding to the Infrared (IR) spectrum can be calculated. preprints.org These calculations can help in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as the N-H stretch of the indole, the C=C stretching of the aromatic rings, and the S=O stretches of the tosyl group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| 1H NMR (ppm) | Indole NH: ~11.0; Aromatic protons: 7.0-8.0; Piperidine protons: 1.5-3.5; Tosyl methyl: ~2.4 |
| 13C NMR (ppm) | Indole carbons: 100-140; Piperidine carbons: 25-60; Tosyl aromatic carbons: 125-145 |
| IR (cm-1) | N-H stretch: ~3400; C-H aromatic stretch: ~3100; S=O asymmetric stretch: ~1350; S=O symmetric stretch: ~1160 |
Note: These are predicted values based on computational models and are intended to be representative.
Virtual Screening and Library Design Based on this compound Scaffold
The this compound scaffold can serve as a starting point for the discovery of new lead compounds through virtual screening and library design. nih.govresearchgate.net Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential hits. nih.govresearchgate.net
Based on the initial docking studies of the parent scaffold, a focused library of derivatives can be designed. nih.govnih.govdrugdesign.org This involves making systematic modifications to different parts of the molecule, such as substituting various groups on the indole ring, the piperidine ring, or the tosyl group. These modifications can be designed to improve binding affinity, selectivity, and pharmacokinetic properties. The designed library of virtual compounds can then be docked into the target receptor, and the top-scoring compounds can be prioritized for synthesis and biological evaluation. This structure-based drug design approach can significantly accelerate the drug discovery process.
Advanced Applications of 5 1 Tosylpiperidin 2 Yl 1h Indole and Its Scaffold in Organic Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
The strategic positioning of the indole (B1671886) and piperidine (B6355638) moieties in 5-(1-Tosylpiperidin-2-yl)-1H-indole makes it a highly valuable precursor for the synthesis of complex alkaloids and other polycyclic structures. The indole nitrogen can be readily functionalized, and the C2 and C3 positions of the indole ring are susceptible to a variety of electrophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.com Similarly, the tosyl-activated piperidine ring offers a handle for further chemical manipulation. nih.gov
Organic chemists have leveraged these features to incorporate the this compound scaffold into the total synthesis of several natural products. For instance, derivatives of this compound have been employed in multi-step sequences to construct the core of intricate indole alkaloids. nih.gov The general strategy often involves initial modification of the indole ring, followed by reactions that build upon the piperidine framework to create additional rings and stereocenters.
Table 1: Examples of Complex Molecules Synthesized Using Indole-Piperidine Building Blocks
| Target Molecule | Key Synthetic Strategy | Reference |
| Indole Alkaloid Core | Fischer Indole Synthesis from a piperidine derivative | nih.gov |
| Polycyclic Heterocycles | Intramolecular cyclization of functionalized indole-piperidines | epfl.ch |
| Spiroindolones | [3+2] cycloaddition reactions | rsc.org |
The tosyl group on the piperidine nitrogen serves a dual purpose: it activates the adjacent C-H bonds for functionalization and can also act as a protecting group that can be removed under specific conditions to reveal the secondary amine for further reactions. This strategic use of the tosyl group allows for a controlled and stepwise elaboration of the molecular structure.
Stereoselective Synthesis of Natural Product Analogs Containing the Indole-Piperidine Motif
The inherent chirality of this compound, arising from the substituted piperidine ring, makes it an excellent starting material for the stereoselective synthesis of natural product analogs. The stereocenter at the C2 position of the piperidine ring can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure or enriched target molecules. nih.gov
Researchers have successfully employed derivatives of the indole-piperidine scaffold in asymmetric syntheses. For example, by carefully choosing reaction conditions and chiral catalysts, it is possible to achieve high levels of diastereoselectivity in reactions that introduce new stereocenters onto the piperidine ring or the indole nucleus. nih.govd-nb.info This control over stereochemistry is crucial for the synthesis of biologically active compounds, where specific stereoisomers often exhibit markedly different pharmacological properties.
Table 2: Stereoselective Reactions Utilizing Chiral Piperidine Scaffolds
| Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| C-H Functionalization | Rhodium(II) catalysts | up to >30:1 | up to 73% | nih.govd-nb.info |
| Asymmetric Hydrogenation | Iridium(I) catalysts with P,N-ligands | - | High | nih.gov |
| Friedel-Crafts Alkylation | Chiral Aziridine-Phosphine/Copper(I) | - | up to 92% | mdpi.com |
The development of methods for the site-selective and stereoselective functionalization of the piperidine ring has been a significant area of research. nih.govnih.govd-nb.info These methods allow for the precise installation of substituents at various positions of the piperidine ring, providing access to a diverse range of natural product analogs with potentially enhanced or novel biological activities.
Development of Novel Synthetic Methodologies Inspired by this compound Chemistry
The chemistry of this compound and related compounds has spurred the development of new synthetic methodologies. The reactivity patterns observed for this scaffold have inspired chemists to devise novel cyclization strategies, C-H functionalization reactions, and multi-component reactions for the efficient construction of heterocyclic systems. rsc.org
For instance, the propensity of activated indole-piperidine systems to undergo intramolecular cyclization has led to the development of new methods for the synthesis of fused polycyclic indole derivatives. epfl.ch These reactions often proceed with high efficiency and stereocontrol, providing rapid access to complex molecular frameworks that would be challenging to assemble using traditional methods.
Furthermore, the study of catalyst-controlled C-H functionalization on piperidine rings, influenced by the electronic nature of the nitrogen protecting group (such as the tosyl group), has opened new avenues for the selective modification of saturated heterocycles. nih.govd-nb.info These methodologies are not only applicable to the synthesis of indole-piperidine derivatives but also have broader implications for the functionalization of other nitrogen-containing heterocycles.
Catalyst Design and Ligand Development Based on the Compound's Structure
The rigid, chiral scaffold of this compound and its derivatives makes it an attractive platform for the design of novel chiral ligands and organocatalysts for asymmetric catalysis. By introducing coordinating functional groups onto the indole or piperidine rings, it is possible to create ligands that can bind to metal centers and induce high levels of enantioselectivity in a variety of chemical transformations.
The design of bifunctional catalysts, where one part of the molecule acts as a Lewis base or acid and another part provides a chiral environment, is a particularly promising area. A chiral naphthyl-C2-indole phosphine organocatalyst has been successfully applied in stereoselective formal [4+2] cycloaddition reactions, demonstrating the potential of this scaffold in catalysis. acs.org
Moreover, the indole-piperidine motif can be incorporated into larger macromolecular structures or supported on solid phases to create recyclable catalysts. The development of such catalytic systems is a key goal in green chemistry, aiming to reduce waste and improve the sustainability of chemical processes. While the direct use of this compound as a catalyst or ligand is not yet widely reported, its structural features provide a strong foundation for future research in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
